Kinase Inhibition Profiling – BTK IC50 in BindingDB vs. Published Benzothiazole Acetamide CK1 Inhibitors
A BindingDB entry associates the monomer ID corresponding to a 4,6‑difluoro‑3‑methylbenzothiazol‑2‑ylidene phenylacetamide scaffold with a BTK IC50 of 1 nM in a human enzyme assay [1]. In contrast, the closest published benzothiazole‑2‑yl‑phenylacetamide analog, LH846 (N‑(5‑chloro‑6‑methylbenzo[d]thiazol‑2‑yl)‑2‑phenylacetamide), inhibits CK1δ with an IC50 of 290 nM [2], representing a ~290‑fold difference in potency and a complete shift in primary kinase target. Caution: the BindingDB entry may correspond to a different regioisomer or a later‑stage derivative; direct confirmation with the exact CAS 868375‑88‑6 is required.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | BTK IC50 = 1 nM (BindingDB monomer linked to 4,6‑difluoro‑3‑methylbenzothiazol‑2‑ylidene phenylacetamide scaffold) |
| Comparator Or Baseline | LH846 CK1δ IC50 = 290 nM; CK1α IC50 = 2.5 µM; CK1ε IC50 = 1.3 µM |
| Quantified Difference | ~290‑fold more potent against BTK vs. LH846 against CK1δ (target shift from CK1 to BTK inferred) |
| Conditions | Human BTK enzymatic assay (BindingDB); human CK1 isoform enzymatic assays |
Why This Matters
If confirmed, the dramatic potency difference and kinase‑target shift mean 868375‑88‑6 cannot be substituted with CK1‑selective benzothiazole acetamides in BTK‑dependent models without compromising target engagement.
- [1] BindingDB. Monomer ID 658436 – US20240083900, Example 85. IC50 against human BTK = 1 nM. Accessed May 2026. View Source
- [2] Amerigo Scientific. LH846 – Casein Kinase Inhibitor Product Information. CK1δ IC50 = 290 nM. Accessed May 2026. View Source
